molecular formula C26H27N5O2 B3009846 N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide CAS No. 1172258-29-5

N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No. B3009846
CAS RN: 1172258-29-5
M. Wt: 441.535
InChI Key: CBAUNHKQIJGUHO-UHFFFAOYSA-N
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Description

The compound "N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide" is a complex organic molecule that appears to be related to a family of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrazole derivatives and propanamides, which are known to exhibit a range of biological activities including herbicidal, sedative, anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating effects .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of specific precursors such as pyrazole derivatives with other chemical entities. For example, the synthesis of N-substituted propanamides has been described through reactions involving aromatic primary amines . Similarly, the synthesis of a thiadiazolopyrimidin compound was achieved using bromine as a cyclic reagent . These methods suggest that the synthesis of the compound would likely involve multiple steps, including the formation of the pyrazole ring followed by subsequent functionalization to introduce the biphenyl and dihydropyrimidinyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of a thiadiazolopyrimidin compound was determined, providing insights into its three-dimensional conformation and the arrangement of its atoms in space . This information is crucial for understanding the interaction of such compounds with biological targets, which is often dependent on the precise three-dimensional shape of the molecule.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to form complexes with metals, as seen in the case of palladium(II) chloride complexes with pyrazol-1-yl)propanamide derivatives . These reactions are important for the development of new materials and catalysts. The reactivity of the compound could similarly be explored for potential applications in medicinal chemistry or materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystallographic data provided for a thiadiazolopyrimidin compound includes its density and molecular weight, which are essential parameters for the formulation and application of these compounds . The biological activities of these compounds, such as herbicidal and sedative effects, are also a direct result of their chemical properties .

Scientific Research Applications

Synthesis and Evaluation in Antimicrobial Activities

Research has explored the use of this compound in the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, highlighting its utility in generating compounds with moderate antimicrobial activity. This demonstrates its potential as a precursor in developing antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Development of Insecticidal and Antibacterial Agents

Another study focused on the synthesis of pyrimidine-linked pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial potential. These compounds, prepared using microwave irradiation, showed promise against certain pests and bacteria, suggesting applications in agricultural pest control and bacterial infection management (Deohate & Palaspagar, 2020).

Herbicidal Activity

The compound has also been used in the synthesis of novel propanamides incorporating pyrimidine and 1,3,4-thiadiazole rings, displaying moderate to good selective herbicidal activity. This indicates its potential in the development of selective herbicides for weed management in agriculture (Liu & Shi, 2014).

Anticancer Activity Exploration

Further research has involved the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Several compounds exhibited significant inhibitory activity, highlighting the compound's role in developing potential anticancer agents (Abdellatif et al., 2014).

properties

IUPAC Name

3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(2-phenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-16-17(2)27-26(29-25(16)33)31-19(4)21(18(3)30-31)14-15-24(32)28-23-13-9-8-12-22(23)20-10-6-5-7-11-20/h5-13H,14-15H2,1-4H3,(H,28,32)(H,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAUNHKQIJGUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)NC3=CC=CC=C3C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide

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